4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride
Overview
Description
The compound “4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The 1,2,4-triazole ring is a five-membered ring structure containing three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . These processes typically involve the reaction of a 1,2,4-triazole derivative with an appropriate benzene sulfonyl chloride derivative. The exact conditions for the synthesis can vary depending on the specific reactants and the desired product .Molecular Structure Analysis
The molecular structure of “4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride” can be inferred from its name and the general properties of its constituent parts . The molecule contains a 1,2,4-triazole ring attached to a benzene ring via a methoxy group. The benzene ring is further substituted with a sulfonyl chloride group .Chemical Reactions Analysis
The compound “4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride” is likely to undergo a variety of chemical reactions. For instance, the sulfonyl chloride group is highly reactive and can be expected to react with nucleophiles . The 1,2,4-triazole ring is also a site of potential reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride” can be inferred from its structure and the properties of similar compounds . For instance, it is likely to be a solid at room temperature, and its solubility in various solvents would depend on the specific conditions .Scientific Research Applications
Chemical Synthesis and Analysis
Triazole derivatives, including 4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride, are used in chemical synthesis for producing various compounds. For example, a study prepared a 1-chloro ester from 4-methoxy Benzaldehyde and Benzoyl chloride and then reacted it with Benzotriazole and 1H-1,2,4-Triazole, yielding compounds like (1H-benzo[d][1,2,3]triazol-1-yl)(4-methoxyphenyl)methyl benzoate. The structures of these compounds were confirmed using IR, 1 H-NMR, 13 C-NMR, and FT-IR, highlighting the versatility of triazole derivatives in synthetic chemistry (Toumani, 2017).
In another research, the synthesis of series S-5-R-4-R1-4H-1,2,4-triazol-3-ilsulfonthioates was explored using benzenesulfonylchloride as the acylating agent. This process expanded the range of pharmacologically active substances, demonstrating the role of triazole derivatives in developing new pharmaceuticals (Kaplaushenko, 2014).
The synthesis of trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4-triazole Ring was investigated for their potential as clinical drugs. The research highlighted the significance of 1,2,4-triazoles in drug development, especially in areas such as antivirals and anticancer treatments (Prasad et al., 2021).
Material Science and Engineering Applications
Studies have also been conducted in the field of material science and engineering. For instance, the reactivity of 1,2,3-triazoles towards sulfonyl chlorides was explored for novel approaches to 1- and 2-sulfonyl-4-azolyl-1,2,3-triazoles. These compounds have applications in material sciences and engineering due to their unique chemical properties (Beryozkina et al., 2015).
In polymer science, the synthesis of well-defined polystyrene-graft-poly(methyl methacrylate) was conducted using sulfonyl chloride groups, including those related to 1,2,4-triazole. This demonstrates the importance of triazole derivatives in creating advanced polymeric materials (Li et al., 2006).
Future Directions
The future directions for research on “4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride” could include further studies on its synthesis, properties, and potential applications . For instance, it could be interesting to explore its potential use as a pharmaceutical compound, given the biological activity observed for similar compounds .
properties
IUPAC Name |
4-[(2-methyl-1,2,4-triazol-3-yl)methoxy]benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O3S/c1-14-10(12-7-13-14)6-17-8-2-4-9(5-3-8)18(11,15)16/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPFOUNCXUXDSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)COC2=CC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.